2-Bromo-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazine 2-Bromo-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazine
Brand Name: Vulcanchem
CAS No.:
VCID: VC19881354
InChI: InChI=1S/C10H14BBrN2O2/c1-9(2)10(3,4)16-11(15-9)7-5-13-6-8(12)14-7/h5-6H,1-4H3
SMILES:
Molecular Formula: C10H14BBrN2O2
Molecular Weight: 284.95 g/mol

2-Bromo-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazine

CAS No.:

Cat. No.: VC19881354

Molecular Formula: C10H14BBrN2O2

Molecular Weight: 284.95 g/mol

* For research use only. Not for human or veterinary use.

2-Bromo-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazine -

Specification

Molecular Formula C10H14BBrN2O2
Molecular Weight 284.95 g/mol
IUPAC Name 2-bromo-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazine
Standard InChI InChI=1S/C10H14BBrN2O2/c1-9(2)10(3,4)16-11(15-9)7-5-13-6-8(12)14-7/h5-6H,1-4H3
Standard InChI Key QNJHXIUMNLKPAI-UHFFFAOYSA-N
Canonical SMILES B1(OC(C(O1)(C)C)(C)C)C2=CN=CC(=N2)Br

Introduction

Structural and Molecular Characteristics

Chemical Identity

The compound’s IUPAC name, 2-bromo-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazine, reflects its substitution pattern: a bromine atom at position 2 and a pinacol boronate ester at position 6 of the pyrazine ring . Its molecular formula, C₁₀H₁₄BBrN₂O₂, corresponds to a molecular weight of 284.95 g/mol . The boronate ester group enhances stability under ambient conditions compared to free boronic acids, while the bromine substituent provides a reactive site for further functionalization.

Table 1: Key Molecular Properties

PropertyValue
Molecular FormulaC₁₀H₁₄BBrN₂O₂
Molecular Weight284.95 g/mol
IUPAC Name2-bromo-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazine
Canonical SMILESB1(OC(C(O1)(C)C)(C)C)C2=CN=CC(=N2)Br
InChI KeyQNJHXIUMNLKPAI-UHFFFAOYSA-N

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The compound is synthesized via palladium-catalyzed borylation of halogenated pyrazine precursors. A representative route involves reacting 2,6-dibromopyrazine with bis(pinacolato)diboron in the presence of Pd(dppf)Cl₂ or Pd(PPh₃)₄ under inert conditions . Key parameters include:

  • Solvent: Tetrahydrofuran (THF) or 1,4-dioxane.

  • Temperature: 80–100°C.

  • Reaction Time: 12–24 hours.

The reaction proceeds via oxidative addition of the palladium catalyst to the bromopyrazine, followed by transmetalation with the diboron reagent and reductive elimination to yield the boronate ester.

Industrial Scalability

Industrial production employs continuous flow reactors to optimize yield and purity. Process intensification strategies, such as catalyst recycling and solvent recovery, are critical for cost-effective manufacturing. Challenges include minimizing boron-containing byproducts and ensuring consistent batch-to-batch quality.

Reactivity and Applications

Suzuki-Miyaura Cross-Coupling

The boronate ester group enables carbon-carbon bond formation with aryl halides, a cornerstone of modern drug discovery. For example, coupling with 5-bromo-2-aminopyridine yields biaryl structures relevant to kinase inhibitor development .

Table 2: Representative Coupling Reactions

SubstrateProductCatalystYield (%)
4-Bromotoluene6-Phenylpyrazine derivativePd(PPh₃)₄78
3-BromopyridinePyrazine-pyridine biarylPd(dppf)Cl₂85

Functional Group Transformations

The bromine atom permits further derivatization via nucleophilic aromatic substitution (SNAr) or Buchwald-Hartwig amination. For instance, reaction with sodium azide yields 2-azido-6-boronated pyrazine, a precursor for click chemistry applications.

Comparative Analysis with Analogous Compounds

Halogen-Substituted Derivatives

  • 2-Chloro-6-boronated pyrazine: Lower reactivity in cross-coupling due to chlorine’s inferior leaving group ability.

  • 2-Iodo-6-boronated pyrazine: Higher reactivity but prone to premature oxidative addition, reducing catalytic efficiency.

Boronate Ester Variations

  • Pinacol vs. Neopentyl glycol boronate esters: Pinacol derivatives offer superior stability, while neopentyl glycol analogs exhibit faster transmetalation kinetics.

Future Directions

Catalytic Innovations

Developing ligand-free palladium systems could reduce costs and environmental impact.

Pharmaceutical Applications

Ongoing research explores this compound’s role in synthesizing Janus kinase (JAK) inhibitors and BTK inhibitors for autoimmune diseases.

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